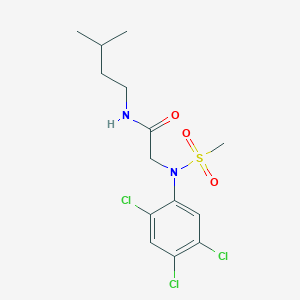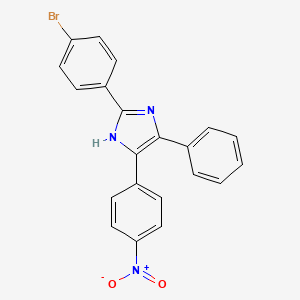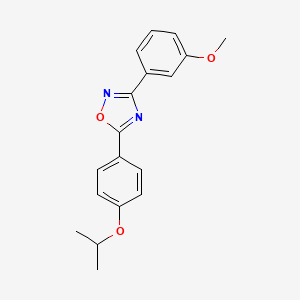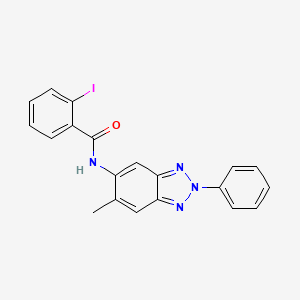![molecular formula C30H29NO5 B4921673 1-[(butyrylamino)(2-methoxyphenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4921673.png)
1-[(butyrylamino)(2-methoxyphenyl)methyl]-2-naphthyl phenoxyacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Butyrylamino)(2-methoxyphenyl)methyl]-2-naphthyl phenoxyacetate, commonly known as BmN, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of phenoxyacetate derivatives, which are known for their diverse pharmacological properties.
作用机制
The mechanism of action of BmN is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways in the body. BmN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant genes.
Biochemical and Physiological Effects
BmN has been shown to have a variety of biochemical and physiological effects. Studies have reported that BmN can reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also increases the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). BmN has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
实验室实验的优点和局限性
BmN has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been shown to exhibit low toxicity in animal models. However, there are also limitations to its use in lab experiments. BmN has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in therapeutic applications.
未来方向
There are several future directions for the research on BmN. One potential direction is the development of BmN analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of the potential of BmN as a treatment for other diseases, such as diabetes and cardiovascular disease. Further studies are also needed to elucidate the mechanism of action of BmN and its effects on various signaling pathways in the body.
Conclusion
In conclusion, BmN is a synthetic compound that has shown potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic uses. The development of BmN analogs with improved properties and the investigation of its effects on other diseases are important future directions for research on this compound.
合成方法
The synthesis of BmN involves the reaction between 1-naphthol and 2-(2-methoxyphenyl)-2-oxoethyl bromide, followed by the reaction with butyryl chloride and phenoxyacetic acid. The final product is obtained after purification through column chromatography. This method has been reported to yield BmN with a purity of over 98%.
科学研究应用
BmN has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have also suggested that BmN could be used as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
[1-[(butanoylamino)-(2-methoxyphenyl)methyl]naphthalen-2-yl] 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29NO5/c1-3-11-27(32)31-30(24-16-9-10-17-25(24)34-2)29-23-15-8-7-12-21(23)18-19-26(29)36-28(33)20-35-22-13-5-4-6-14-22/h4-10,12-19,30H,3,11,20H2,1-2H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZXMMMCRIZSCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC=CC=C1OC)C2=C(C=CC3=CC=CC=C32)OC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

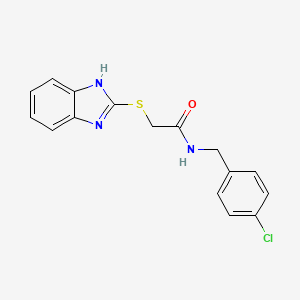
![3-(4-bromophenyl)-1-{4-[(difluoromethyl)sulfonyl]phenyl}-5-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B4921612.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine](/img/structure/B4921614.png)
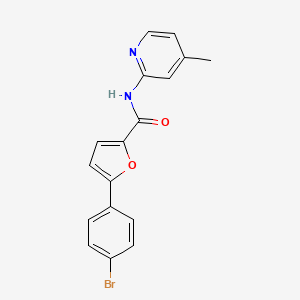
![1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine](/img/structure/B4921619.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(4-pyridinylmethyl)acetamide](/img/structure/B4921623.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B4921625.png)
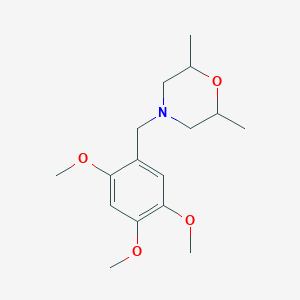
![N,N-dimethyl-6-(3-{1-[(3-methyl-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)nicotinamide](/img/structure/B4921645.png)
![3-(4-methoxybenzyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921649.png)
